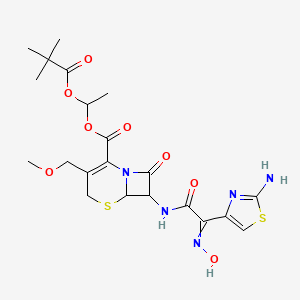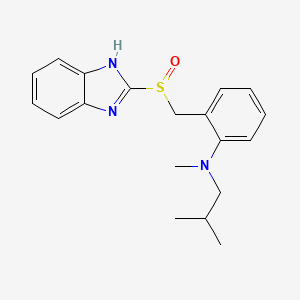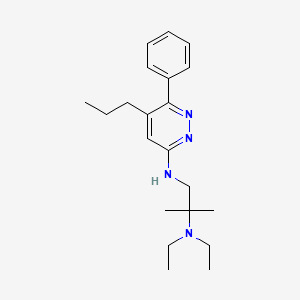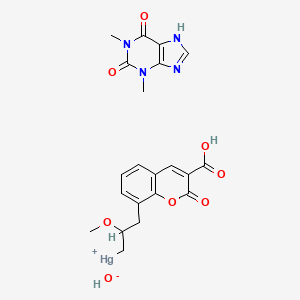![molecular formula C17H13ClN2O2S B10782340 2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)
2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Y-22990: is a small molecule drug initially developed by Mitsubishi Tanabe Pharma Corporation. It functions as a gamma-aminobutyric acid A receptor agonist, which means it activates the gamma-aminobutyric acid A receptor, a key receptor in the central nervous system. This compound was primarily investigated for its potential therapeutic effects in treating anxiety .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Y-22990 are not widely documented in public literature. typical preparation methods for small molecule drugs like Y-22990 involve multi-step organic synthesis, which includes:
Selection of Starting Materials: Choosing appropriate starting materials that can be transformed into the desired compound through a series of chemical reactions.
Reaction Conditions: Optimizing temperature, pressure, solvents, and catalysts to achieve the desired chemical transformations.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Industrial production methods would likely involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining high purity and consistency.
Analyse Chemischer Reaktionen
Y-22990, as a gamma-aminobutyric acid A receptor agonist, undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Conversely, it may also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: Y-22990 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a gamma-aminobutyric acid A receptor agonist, it serves as a valuable tool in studying the gamma-aminobutyric acid A receptor’s role in chemical signaling and neurotransmission.
Biology: Researchers use Y-22990 to investigate the biological pathways and mechanisms involving the gamma-aminobutyric acid A receptor, which is crucial for understanding neurological processes.
Industry: While not widely used in industry, Y-22990’s role as a gamma-aminobutyric acid A receptor agonist makes it a candidate for further exploration in developing new therapeutic agents.
Wirkmechanismus
Y-22990 exerts its effects by binding to and activating the gamma-aminobutyric acid A receptor. This receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. When Y-22990 binds to the receptor, it enhances the receptor’s activity, leading to increased chloride ion influx into neurons. This hyperpolarizes the neurons, making them less likely to fire action potentials, which results in an overall calming effect on the nervous system .
Vergleich Mit ähnlichen Verbindungen
Y-22990 can be compared with other gamma-aminobutyric acid A receptor agonists, such as:
Diazepam: A well-known benzodiazepine that also acts on the gamma-aminobutyric acid A receptor but has a different chemical structure and pharmacokinetic profile.
Zolpidem: A non-benzodiazepine hypnotic agent that targets the gamma-aminobutyric acid A receptor, primarily used for treating insomnia.
Baclofen: A gamma-aminobutyric acid B receptor agonist, which, while targeting a different receptor subtype, shares some functional similarities with Y-22990.
Y-22990’s uniqueness lies in its specific binding and activation of the gamma-aminobutyric acid A receptor, which distinguishes it from other compounds with broader or different receptor targets .
Eigenschaften
Molekularformel |
C17H13ClN2O2S |
|---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-6-oxo-4a,5-dihydro-4H-thiochromeno[4,3-c]pyridazin-3-one |
InChI |
InChI=1S/C17H13ClN2O2S/c18-12-5-7-13(8-6-12)20-16(21)9-11-10-23(22)15-4-2-1-3-14(15)17(11)19-20/h1-8,11H,9-10H2 |
InChI-Schlüssel |
HLHWQIOXHCZLNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CS(=O)C3=CC=CC=C3C2=NN(C1=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol](/img/structure/B10782273.png)

![2-[4-(1,1-Diphenylbut-1-en-2-yl)phenoxy]acetic acid](/img/structure/B10782282.png)

![2-[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782292.png)


![2-[3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782311.png)
![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)
![(Z)-7-[(1R,2S,3S,4S)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782327.png)


![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)